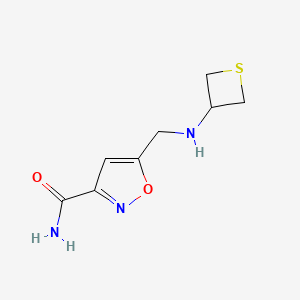
5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of 5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole derivatives . Another method involves the cyclization of intermediate compounds using hydroxylamine under alkaline conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and isoamyl nitrite, which enable the efficient synthesis of 3,5-disubstituted isoxazoles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propargylamines to oximes followed by intramolecular cyclization can yield isoxazoles with a wide range of functional group compatibility .
Scientific Research Applications
5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives have been shown to modulate various biological processes by binding to enzymes, receptors, and other proteins . For example, some isoxazole compounds have been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific isoxazole derivative and its chemical structure.
Comparison with Similar Compounds
5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide can be compared with other similar compounds, such as 3-amino-5-methylisoxazole and 5-phenylisoxazole-3-carboxylate . These compounds share the isoxazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the thietan-3-ylamino group in this compound makes it unique and may confer specific advantages in terms of stability, reactivity, and biological activity .
Properties
Molecular Formula |
C8H11N3O2S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
5-[(thietan-3-ylamino)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C8H11N3O2S/c9-8(12)7-1-6(13-11-7)2-10-5-3-14-4-5/h1,5,10H,2-4H2,(H2,9,12) |
InChI Key |
OWVKOOHCALTMQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=CC(=NO2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















